REACTION_CXSMILES
|
[Na][Na].[N:3]([C:15]1[CH:16]=[C:17]([OH:24])[C:18](=[CH:22][CH:23]=1)[C:19]([O-:21])=[O:20])=[N:4][C:5]1[CH:13]=[C:9]([C:10]([O-:12])=[O:11])[C:8]([OH:14])=[CH:7][CH:6]=1.C(O)(=O)C>O>[N:3]([C:15]1[CH:16]=[C:17]([OH:24])[C:18](=[CH:22][CH:23]=1)[C:19]([OH:21])=[O:20])=[N:4][C:5]1[CH:13]=[C:9]([C:10]([OH:12])=[O:11])[C:8]([OH:14])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
disodium 4,5'-azo-bis-salicylate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Na][Na].N(=NC1=CC=C(C(C(=O)[O-])=C1)O)C=1C=C(C(C(=O)[O-])=CC1)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
N(=NC1=CC=C(C(C(=O)O)=C1)O)C=1C=C(C(C(=O)O)=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |